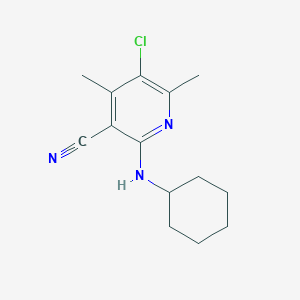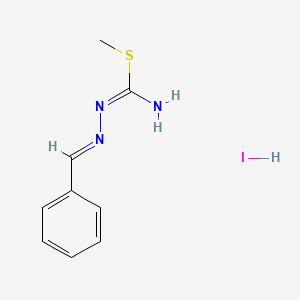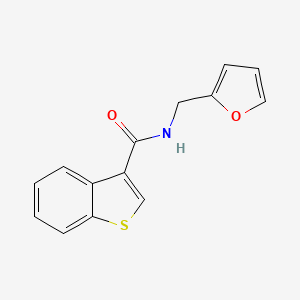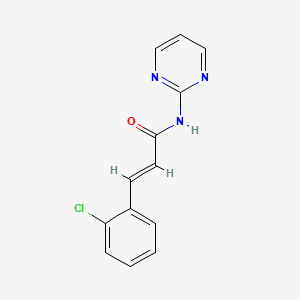
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, also known as CCND, is a chemical compound that has been extensively studied for its potential use in scientific research. CCND is a member of the nicotinonitrile family, which has been shown to have a range of biological activities, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is its potent anti-cancer and anti-inflammatory activities, which make it a potential candidate for the development of new cancer and inflammatory disease treatments. Another advantage is its relatively simple synthesis method, which allows for the production of high-purity 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile. One limitation of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is its potential toxicity, which requires careful handling and testing in laboratory experiments.
Orientations Futures
There are several future directions for the study of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile. One direction is the development of new cancer and inflammatory disease treatments based on 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile and other nicotinonitrile compounds. Another direction is the investigation of the mechanism of action of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, which may lead to the discovery of new targets for cancer and inflammatory disease treatments. Additionally, further studies are needed to assess the safety and toxicity of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile in laboratory and clinical settings.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile involves the reaction of 5-chloro-2,4-dimethylnicotinonitrile with cyclohexylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile as the final product. The synthesis method has been optimized to yield high-purity 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, which is essential for its use in scientific research.
Applications De Recherche Scientifique
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-9-12(8-16)14(17-10(2)13(9)15)18-11-6-4-3-5-7-11/h11H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQRZNYZZVNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)NC2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)
![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)

![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)



![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
